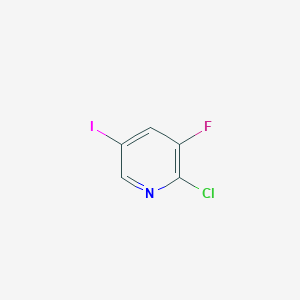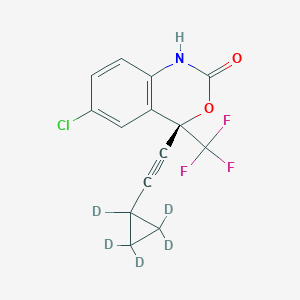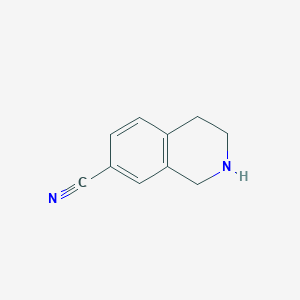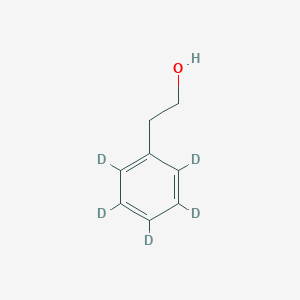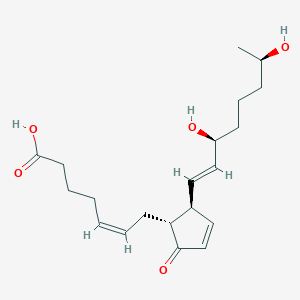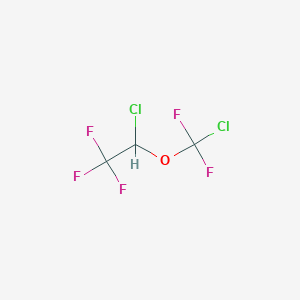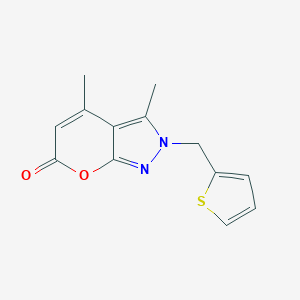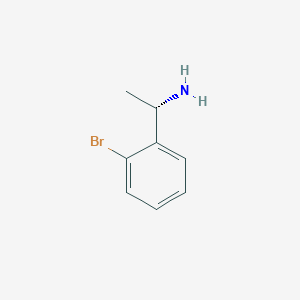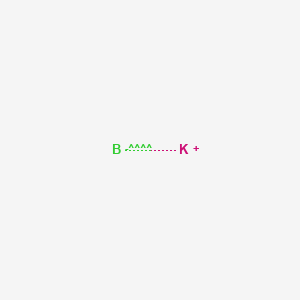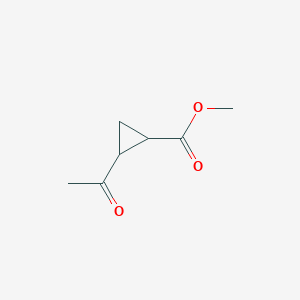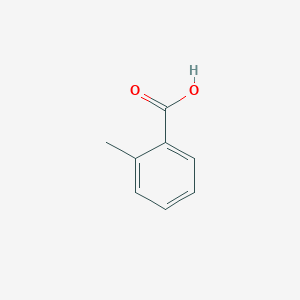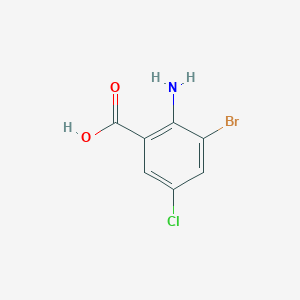
3,5-ジフルオロ-2-ニトロフェノール
概要
説明
ゾルニカントは、18-メトキシコロナリジンとしても知られており、イボガインの誘導体です。1996年に、アルバニー医科大学薬理学者スタンリー・D・グリック率いる研究チームと、バーモント大学化学者アップル・K・バンダレージとマーティン・E・キューンにより開発されました 。 この化合物は、モルヒネ、コカイン、メタンフェタミン、ニコチン、ショ糖などのさまざまな依存性物質の自己投与を減らす効果が期待されています .
科学的研究の応用
Chemistry
In chemistry, zolunicant is used as a model compound to study the effects of structural modifications on pharmacological activity. Researchers explore how changes to the molecule’s structure impact its interactions with various receptors and enzymes .
Biology
In biology, zolunicant is used to investigate the mechanisms of addiction and reward pathways. It has been shown to reduce self-administration of addictive substances in animal models, making it a valuable tool for studying addiction .
Medicine
In medicine, zolunicant is being explored as a potential treatment for addiction. Its ability to reduce the self-administration of addictive substances suggests it could be used to help individuals overcome addiction to drugs like morphine, cocaine, and nicotine .
Industry
In industry, zolunicant is used in the development of new pharmaceuticals. Its unique properties make it a valuable starting point for the synthesis of new compounds with potential therapeutic applications .
作用機序
ゾルニカントは、主にニコチン性α3β4受容体のアンタゴニスト作用によって効果を発揮します。この作用は、依存性物質の報酬効果を減らし、自己投与を減少させます。 この化合物は、μ-オピオイド受容体とκ-オピオイド受容体などの他の受容体とも相互作用し、全体的な効果に寄与する可能性があります .
生化学分析
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 3,5-Difluoro-2-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenols have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitrophenols can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that nitrophenols can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that nitrophenols can be involved in various metabolic pathways and can interact with various enzymes and cofactors
Transport and Distribution
It is known that nitrophenols can interact with various transporters and binding proteins and can have various effects on localization or accumulation
Subcellular Localization
It is known that nitrophenols can be localized to specific compartments or organelles and can have various effects on activity or function
準備方法
合成経路と反応条件
ゾルニカントは、イボガインを原料とする多段階プロセスによって合成されます反応条件は一般的に、制御された温度と圧力条件下で、メタノールと適切な触媒を使用することを伴います .
工業的生産方法
ゾルニカントの工業的生産は、実験室での合成プロセスをスケールアップしたものです。これには、高い収率と純度を確保するために反応条件を最適化することが含まれます。 このプロセスは、温度、圧力、反応時間を厳密に制御した大型反応器で行い、一貫性と品質を維持します .
化学反応の分析
反応の種類
ゾルニカントは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、分子上の官能基を修飾し、薬理作用を変化させる可能性があります。
還元: この反応は、ゾルニカントをその還元形に変換するために使用でき、生物学的活性が異なる場合があります。
置換: この反応は、ある官能基を別の官能基と置き換えるもので、さまざまな特性を持つゾルニカントの誘導体を生成するために使用できます.
一般的な試薬と条件
酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 一般的な試薬には、穏やかな条件下での水素化リチウムアルミニウム (LiAlH₄) と水素化ホウ素ナトリウム (NaBH₄) があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールの生成につながる可能性があります。 置換反応は、さまざまな官能基を持つさまざまな誘導体を生成する可能性があります .
科学研究への応用
化学
化学では、ゾルニカントは、構造修飾が薬理作用に与える影響を研究するためのモデル化合物として使用されます。 研究者は、分子の構造の変化が、さまざまな受容体や酵素との相互作用にどのように影響するかを調査しています .
生物学
生物学では、ゾルニカントは、依存症と報酬経路のメカニズムを調査するために使用されます。 動物モデルにおいて、依存性物質の自己投与を減少させることが示されており、依存症の研究のための貴重なツールとなっています .
医学
医学では、ゾルニカントは、依存症の潜在的な治療法として研究されています。 依存性物質の自己投与を減らすその能力は、モルヒネ、コカイン、ニコチンなどの薬物への依存症克服に役立つ可能性があることを示唆しています .
工業
工業では、ゾルニカントは、新しい医薬品の開発に使用されています。 そのユニークな特性は、潜在的な治療用途を持つ新しい化合物を合成するための貴重な出発点となります .
類似化合物との比較
類似化合物
イボガイン: ゾルニカントの起源となる親化合物。依存症に対する同様の抗作用を持つが、幻覚作用も持っています。
ノルイボガイン: イボガインの代謝物で、薬理作用は似ていますが、幻覚作用は弱いです。
18-メトキシコロナリジン: イボガインの別の誘導体で、依存症に対する同様の抗作用を持っています.
ゾルニカントの独自性
ゾルニカントは、幻覚作用を起こすことなく、幅広い依存性物質の自己投与を減らすという点でユニークです。 これは、依存症の新しい治療法の開発のための有望な候補となっています .
特性
IUPAC Name |
3,5-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHPNDCQUCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473712 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151414-46-9 | |
| Record name | 3,5-difluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

